molecular formula C7H7ClOS B8535820 3-Chloro-1-(3-thienyl)-1-propanone

3-Chloro-1-(3-thienyl)-1-propanone

Cat. No. B8535820
M. Wt: 174.65 g/mol
InChI Key: BTKJBHBWZDXLNP-UHFFFAOYSA-N
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Patent
US06887871B2

Procedure details

The product from step (b) (1.288 g, 9.3 mmol) was dissolved in a mixture of diethyl ether (30 ml) and dichloromethane (20 ml) and 1M hydrochloric acid in diethyl ether (25 ml) added. The reaction was stirred for 18 h at room temperature. The solvent was removed in vacuo to give the title compound (1.482 g, 91%).
Quantity
1.288 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6](=[O:9])[CH:7]=[CH2:8])=[CH:2]1.[Cl:10]CCl>C(OCC)C.Cl>[Cl:10][CH2:8][CH2:7][C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[O:9]

Inputs

Step One
Name
Quantity
1.288 g
Type
reactant
Smiles
S1C=C(C=C1)C(C=C)=O
Name
Quantity
20 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClCCC(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.482 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.